molecular formula C11H13N3OS B1621193 N-(6-amino-1,3-benzothiazol-2-yl)butanamide CAS No. 833430-30-1

N-(6-amino-1,3-benzothiazol-2-yl)butanamide

Cat. No. B1621193
M. Wt: 235.31 g/mol
InChI Key: PVUFOVSUKKNTNG-UHFFFAOYSA-N
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Description

“N-(6-amino-1,3-benzothiazol-2-yl)butanamide” is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “N-(6-amino-1,3-benzothiazol-2-yl)butanamide” includes a benzothiazole ring, which is a bicyclic system composed of a benzene ring fused to a thiazole ring . The compound also contains an amide functional group .


Physical And Chemical Properties Analysis

“N-(6-amino-1,3-benzothiazol-2-yl)butanamide” is a solid at room temperature . It has a predicted boiling point of approximately 453.78°C and a predicted density of approximately 1.3 g/cm3 . The refractive index is predicted to be 1.71 .

Scientific Research Applications

Scientific Field

Antidiabetic Drug Development

Scientific Field

  • Blood Glucose Monitoring: Regular monitoring of plasma glucose levels post-administration. Results: Some derivatives have shown a significant reduction in plasma glucose levels, indicating potential for development into antidiabetic medications .

Antimicrobial Studies

Scientific Field

  • Zone of Inhibition Test: The effectiveness is measured by the clear area around the compound where microbes cannot grow. Results: Certain derivatives have displayed inhibitory effects against both gram-positive and gram-negative bacteria, as well as fungi .

Chemical Synthesis

Scientific Field

Molecular Docking Studies

Scientific Field

Cancer Research

Scientific Field

Anti-Tubercular Drug Research

Scientific Field

  • Comparative Analysis: Evaluating the inhibitory concentrations against standard reference drugs. Results: Some derivatives have shown better inhibition potency against M. tuberculosis, suggesting their potential as anti-tubercular compounds .

Neuroprotective Agent Development

Scientific Field

  • Molecular Docking: Using in silico tools to predict interactions with neurological targets. Results: Certain derivatives have demonstrated neuroprotective effects, indicating their potential use in treating neurodegenerative disorders .

OLED Material Synthesis

Scientific Field

  • Performance Testing: Evaluating the electrophosphorescent properties. Results: Enhanced OLED performance with some derivatives serving as efficient electrophosphorescent emitters .

Antimicrobial Coating Development

Scientific Field

  • Efficacy Testing: Assessing antimicrobial activity against a range of pathogens. Results: The coatings have shown promise in preventing microbial growth on surfaces, offering potential applications in healthcare and industry .

Antileishmanial Drug Discovery

Scientific Field

  • Activity Assessment: Measuring the efficacy of the compounds in inhibiting parasite growth. Results: Some derivatives have shown activity against Leishmania, suggesting their potential as antileishmanial agents .

Anti-Inflammatory and Analgesic Research

Scientific Field

  • Effectiveness Analysis: Comparing the results with existing anti-inflammatory and analgesic drugs. Results: Promising derivatives have been identified that exhibit significant anti-inflammatory and analgesic effects .

Ubiquitin Ligase Inhibition

Scientific Field

  • Protein Analysis: Monitoring the levels of proteins that are typically degraded by ubiquitin ligase. Results: Some derivatives have shown potential as inhibitors, which could be significant for diseases where protein degradation is dysregulated .

Selective Cytotoxicity

Scientific Field

  • Treatment with Derivatives: Applying the compound to assess its cytotoxic effects. Results: Certain derivatives have demonstrated selective cytotoxicity, offering a pathway for targeted cancer therapy .

Antiviral Research

Scientific Field

  • Compound Testing: Assessing the antiviral activity of the compound’s derivatives. Results: Some derivatives have shown promise in inhibiting viral replication, which could lead to new antiviral medications .

Modulation of Adenosine Receptors

Scientific Field

  • Neurological Assessments: Evaluating the effects on neurological functions and behaviors. Results: Derivatives that modulate adenosine receptors could have therapeutic potential for disorders like Parkinson’s disease .

Nuclear Hormone Receptor Disorders

Scientific Field

  • Disease Model Testing: Applying derivatives to disease models related to hormone receptor dysfunction. Results: Some derivatives may serve as leads for developing treatments for diseases linked to nuclear hormone receptors .

Future Directions

The future directions for “N-(6-amino-1,3-benzothiazol-2-yl)butanamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a valuable area of research .

properties

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-3-10(15)14-11-13-8-5-4-7(12)6-9(8)16-11/h4-6H,2-3,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUFOVSUKKNTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361395
Record name N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-amino-1,3-benzothiazol-2-yl)butanamide

CAS RN

833430-30-1
Record name N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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